2-(3-Carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid
Description
2-(3-Carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid is an organic compound with the molecular formula C14H10ClNO3 It is a derivative of benzoic acid and contains both carbamoyl and chloro functional groups
Properties
IUPAC Name |
2-(3-carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO3/c15-8-2-3-9(14(19)20)10(6-8)7-1-4-12(16)11(5-7)13(17)18/h1-6H,(H2,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMYZQBTFUSLBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)C(=O)O)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691601 | |
| Record name | 3'-Carbamoyl-4',5-dichloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261907-13-4 | |
| Record name | 3'-Carbamoyl-4',5-dichloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroaniline and 4-chlorobenzoic acid.
Formation of Intermediate: The first step involves the reaction of 3-chloroaniline with phosgene to form 3-chloroaniline isocyanate.
Coupling Reaction: The intermediate is then reacted with 4-chlorobenzoic acid in the presence of a suitable base, such as triethylamine, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-Carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The chloro groups can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide, and elevated temperatures.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
2-(3-Carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Carbamoyl-4-chlorophenyl)benzoic acid
- 3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid
- 2-(3-Carbamoyl-4-chlorophenyl)phenol
Uniqueness
2-(3-Carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.
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